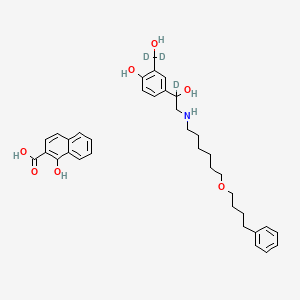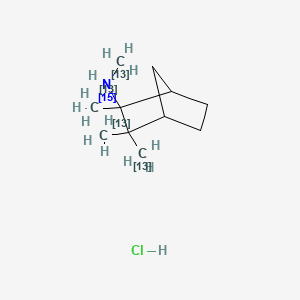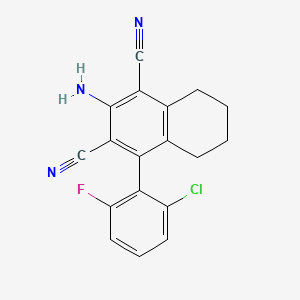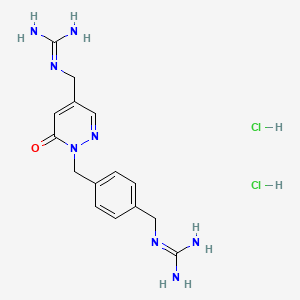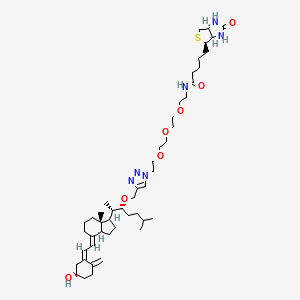
Hsp70-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsp70-IN-3 is a small molecule inhibitor specifically targeting the heat shock protein 70 (Hsp70). Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, repair, and degradation. Hsp70, in particular, is involved in protecting cells from stress by preventing protein aggregation and assisting in the refolding of misfolded proteins. This compound has garnered significant attention due to its potential therapeutic applications, especially in cancer treatment, where it can inhibit the protective functions of Hsp70 in tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hsp70-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsCommon reagents used in the synthesis include sodium citrate and various organic solvents . Reaction conditions such as temperature, pH, and reaction time are meticulously optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and potency of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hsp70-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced properties, such as increased binding affinity to Hsp70 or improved pharmacokinetic profiles. These derivatives are often tested for their biological activity to identify the most promising candidates for further development .
Applications De Recherche Scientifique
Hsp70-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the growth of tumor cells by disrupting the protective functions of Hsp70, thereby promoting apoptosis and enhancing the efficacy of chemotherapy and radiotherapy . In addition, this compound is used to study the role of Hsp70 in various cellular processes, including protein folding, stress response, and cell survival .
Mécanisme D'action
Hsp70-IN-3 exerts its effects by binding to the ATPase domain of Hsp70, thereby inhibiting its chaperone activity. This inhibition prevents Hsp70 from assisting in the refolding of misfolded proteins and protecting cells from stress-induced damage. The molecular targets of this compound include the ATPase domain of Hsp70 and its client proteins, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Hsp70-IN-3 is unique among Hsp70 inhibitors due to its high specificity and potency. Similar compounds include MKT-077, VER-155008, and JG-83, which also target Hsp70 but differ in their chemical structures and mechanisms of action . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C48H78N6O7S |
|---|---|
Poids moléculaire |
883.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |
Clé InChI |
KVMCXUMPAQRDGQ-FSBLFSHOSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


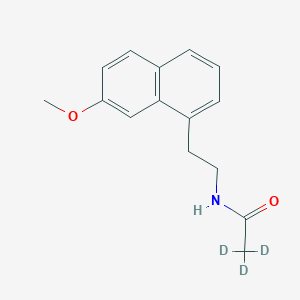

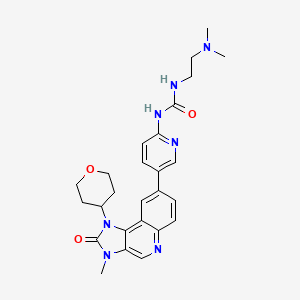

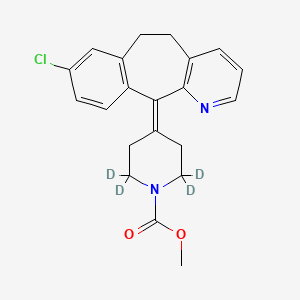

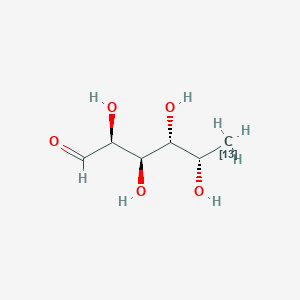
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
